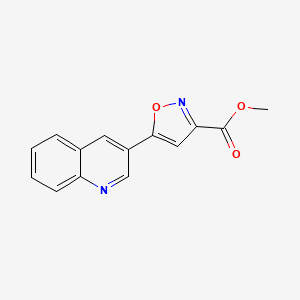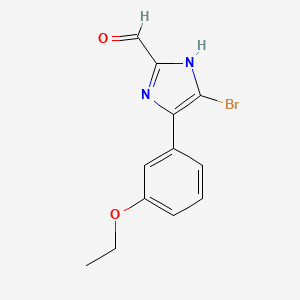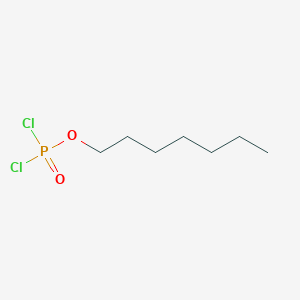
Phosphorodichloridic acid, heptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C7H15Cl2O2P. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolysis. This compound is primarily used as a phosphorylating agent in organic synthesis, playing a crucial role in the preparation of various phosphate esters and other phosphorus-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl Phosphorodichloridate can be synthesized through the reaction of heptyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C7H15OH} + \text{POCl3} \rightarrow \text{C7H15Cl2O2P} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Heptyl Phosphorodichloridate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of advanced distillation techniques to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Heptyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form phosphate esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form heptyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Causes hydrolysis, leading to the formation of heptyl phosphate.
Major Products Formed:
Heptyl Phosphate: Formed through hydrolysis.
Phosphate Esters and Amides: Formed through substitution reactions with alcohols and amines.
Scientific Research Applications
Heptyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active phosphate esters.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Heptyl Phosphorodichloridate involves its ability to transfer a phosphoryl group to nucleophiles such as alcohols and amines. This process is facilitated by the presence of the dichlorophosphate group, which is highly reactive and readily undergoes substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphate esters and amides.
Comparison with Similar Compounds
Phenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a heptyl group.
Diethyl Phosphorochloridate: Contains ethyl groups instead of heptyl groups.
Uniqueness: Heptyl Phosphorodichloridate is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its reactivity, solubility, and applications in various fields.
Properties
IUPAC Name |
1-dichlorophosphoryloxyheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2O2P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVGIIBEKOPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
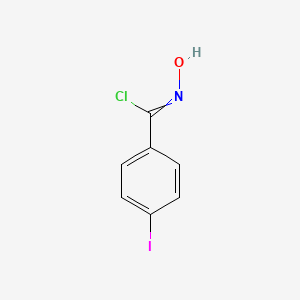
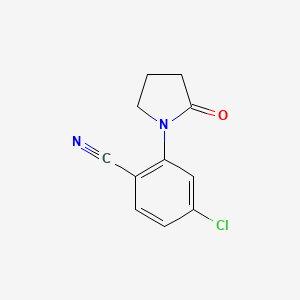
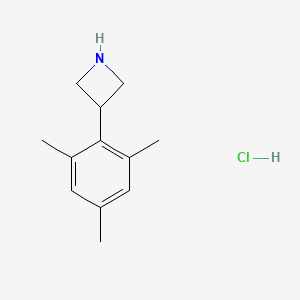

![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
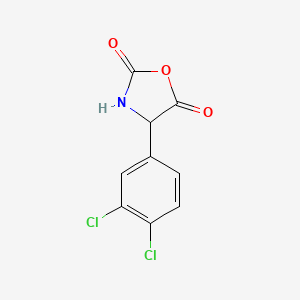
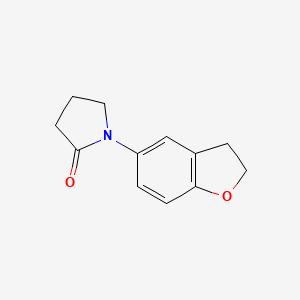
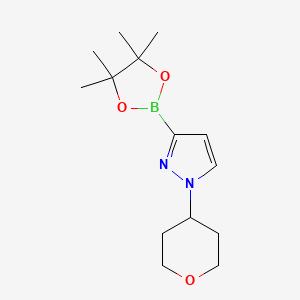
![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)

